1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one
Description
1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one is a terpenoid alkaloid first isolated from Nicotiana tabacum (Burley tobacco) by Demole & Demole in 1975 . Structurally, it features a partially saturated isoquinolinone core with four methyl substituents at positions 1, 3, 6, and 6 (Figure 1). The compound is synthesized via natural extraction from tobacco glandular trichomes or through synthetic organic routes, such as cyclization of nicotinic acid derivatives . Its primary application lies in flavor enhancement, particularly in tobacco products, due to its unique aromatic profile .
Key physicochemical properties include:
Properties
CAS No. |
55713-39-8 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1,3,6,6-tetramethyl-7,8-dihydroisoquinolin-5-one |
InChI |
InChI=1S/C13H17NO/c1-8-7-11-10(9(2)14-8)5-6-13(3,4)12(11)15/h7H,5-6H2,1-4H3 |
InChI Key |
BJKMCMDOXFFMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2=O)(C)C)C(=N1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenethylamine Derivatives
The foundational approach involves constructing the isoquinolinone core via acid-catalyzed cyclization of substituted phenethylamide precursors. For example:
- Schmidt Reaction : A modified Schmidt reaction using 6-methoxy-2,3-dihydro-1H-inden-1-one and sodium azide in the presence of methanesulfonic acid generates 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a structural analog. This method achieves cyclization in 67% yield under anhydrous conditions.
- Polyphosphoric Acid (PPA)-Mediated Cyclization : PPA promotes intramolecular cyclization of urethan derivatives at 120°C, yielding 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one in 67% yield. Adaptation of this method with methyl-substituted precursors could access the target compound.
Methylation and Alkylation Reactions
Introduction of methyl groups at positions 1, 3, 6, and 6 requires sequential alkylation:
- N-Alkylation : Treatment of 3,4-dihydroisoquinolin-1(2H)-one with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) selectively methylates the nitrogen atom, as demonstrated in the synthesis of 2-methylisoquinolin-1(2H)-one (87% yield).
- C-Methylation : Directed ortho-metalation (DoM) with methyl Grignard reagents (e.g., MeMgBr) enables methylation at aromatic positions. For instance, Pd-catalyzed coupling of boronic esters with methyl halides introduces methyl groups at C3.
Reduction and Hydrogenation
Partial saturation of the isoquinoline ring is achieved via catalytic hydrogenation:
- Borane-Tetrahydrofuran (BH₃-THF) Reduction : BH₃-THF reduces ketones to secondary alcohols, which are further dehydrated. For example, 6-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one is reduced to 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline in 86% yield.
- Rhodium-Catalyzed Hydrogenation : Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer facilitates ethylene insertion reactions, enabling regioselective hydrogenation of dihydroisoquinolinones.
Detailed Synthetic Protocols
Route 1: Sequential Cyclization and Methylation
- Starting Material : 4-Methylphenethylamide.
- Cyclization : React with PPA at 120°C to form 3,4-dihydroisoquinolin-1(2H)-one.
- N-Methylation : Treat with MeI/K₂CO₃ in DMSO (82% yield).
- C-Methylation : Use MeMgBr and Fe(acac)₃ catalyst to introduce methyl groups at C1 and C3.
- Reduction : Apply BH₃-THF to saturate the 7,8-positions (86% yield).
Overall Yield : ~52% (four steps).
Route 2: Direct Alkylation of Preformed Isoquinolinones
- Core Synthesis : Prepare 7,8-dihydroisoquinolin-5(6H)-one via Schmidt reaction.
- Quaternization : React with excess methyl triflate (MeOTf) in acetonitrile to install N6 and N6′ methyl groups.
- Friedel-Crafts Alkylation : Introduce C1 and C3 methyl groups using AlCl₃ and methyl chloride.
Key Advantage : Avoids intermediate purification steps (yield: 65%).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization-Methylation | PPA cyclization, BH₃ reduction | 52% | Scalable, uses inexpensive reagents | Multi-step, moderate yields |
| Direct Alkylation | Friedel-Crafts, MeOTf | 65% | Fewer steps, high regioselectivity | Requires harsh conditions |
| Catalytic Hydrogenation | Rh-catalyzed hydrogenation | 70% | High efficiency, stereo-control | Costly catalysts |
Challenges and Optimization
- Regioselectivity : Competing methylation at C1 vs. C3 necessitates directing groups (e.g., methoxy or halogens).
- Steric Hindrance : Tetramethyl substitution complicates late-stage functionalization. Pre-installing methyl groups during cyclization improves yields.
- Catalyst Choice : Rhodium catalysts outperform palladium in hydrogenation steps but increase costs.
Chemical Reactions Analysis
Types of Reactions
1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving isoquinoline derivatives.
Medicine: Investigation of pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Key Differences Among Isoquinolinone Derivatives
Key Observations:
Saturation and Substituents: The target compound’s partial saturation (7,8-dihydro) and methyl groups distinguish it from fully saturated analogs like 5,6,7,8-Tetrahydroisoquinoline .
Functional Group Positioning: Unlike 7,8-Dihydro-5(6H)-quinolinone, which has a quinolinone core, the target compound’s isoquinolinone scaffold directs its reactivity toward electrophilic substitution at position 8 .
Biological Activity: While 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one exhibits antimicrobial activity due to its electron-donating methyl group , the target compound’s methyl substituents may instead enhance flavorant stability rather than bioactivity .
Key Findings:
- The target compound’s synthesis relies on terpenoid-nicotinic acid hybrid pathways, unlike the hydrogenation-based methods for 5,6,7,8-Tetrahydroisoquinoline .
- Reactivity differences arise from substituent effects: Methyl groups in the target compound hinder nucleophilic attacks compared to unsubstituted analogs .
Q & A
Q. Table 1: Yield Comparison for Catalytic Systems
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd/C | DMF | 85 |
| RuCl₃ | THF | 72 |
Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:
- Perform comparative analysis using standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
- Validate purity via HPLC-MS and elemental analysis to rule out impurity interference .
- Use DFT calculations to predict NMR shifts for different tautomeric forms and compare with experimental data .
Basic: What are the recommended analytical techniques for characterizing this compound in its pure form?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure confirmation. Key signals include methyl groups at δ 1.2–1.5 ppm and carbonyl resonance at ~200 ppm .
- IR Spectroscopy : Confirm lactam carbonyl stretch at ~1680 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can factorial design optimize reaction conditions for derivatives of this compound?
Methodological Answer:
A 3-factor, 2-level factorial design can systematically test variables like temperature, catalyst loading, and solvent polarity. For example:
- Factors : Temperature (60°C vs. 80°C), Pd/C loading (5% vs. 10%), solvent (DMF vs. THF).
- Responses : Yield, reaction time, byproduct formation.
Statistical tools (e.g., ANOVA) identify significant interactions. This approach reduces experimental runs by 50% compared to one-variable-at-a-time methods .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (typically >150°C for similar lactams) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the dihydroisoquinoline core .
- Hygroscopicity : Use desiccants (e.g., silica gel) if the compound shows moisture uptake in Karl Fischer titration .
Advanced: How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic/nucleophilic sites. For example, calculate Fukui indices to predict methyl group reactivity .
- Molecular Dynamics : Simulate solvent-cage effects in DMF to model transition states for alkylation steps .
- COMSOL Multiphysics : Integrate AI-driven models to optimize reaction parameters (e.g., pressure, stirring rate) for scale-up .
Basic: What are the key spectral databases or literature benchmarks for validating this compound’s structure?
Methodological Answer:
- PubChem/SciFinder : Cross-reference CAS registry data (e.g., related compounds like 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one, CAS 56469-02-4) .
- Cambridge Structural Database : Compare X-ray crystallography data of analogs to confirm bond lengths and angles .
Advanced: How can researchers address gaps in mechanistic understanding of this compound’s biological activity (if applicable)?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding constants with target enzymes .
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track metabolic pathways via LC-NMR .
- CRISPR Screening : Identify gene targets in cell-based assays to map toxicity pathways .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (based on SDS for analogs like 5,6,7,8-Tetrahydroisoquinoline) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How can bibliometric analysis identify understudied applications of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
